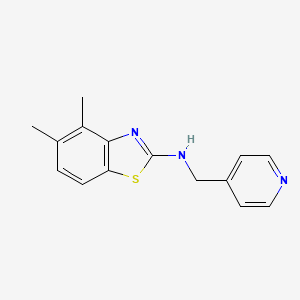
4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Descripción general
Descripción
4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,5-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1204297-05-1) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
- IUPAC Name : 4,5-dimethyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
- Molecular Formula : C15H15N3S
- Molecular Weight : 269.37 g/mol
- Purity : ≥95% .
Anticancer Activity
Recent studies have indicated that compounds within the benzothiazole class exhibit significant antiproliferative effects against various cancer cell lines. For instance, this compound has shown promising results in inhibiting cell proliferation in human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. The compound's IC50 values against these cell lines are indicative of its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 6.26 |
| MCF-7 | 6.48 |
| U87 MG | Not specified |
| A549 | Not specified |
These values suggest that the compound possesses strong anticancer properties and warrants further investigation into its mechanisms of action .
Antimicrobial Activity
The benzothiazole derivatives are also recognized for their antimicrobial potential. In vitro studies have demonstrated that this compound exhibits bactericidal activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Streptococcus pyogenes | 8 |
These findings highlight the compound's potential as an antimicrobial agent .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase ATPase activity, which is critical for bacterial DNA replication.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its cytotoxic effects.
These mechanisms underline the compound's multifaceted approach to combating cancer and microbial infections .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the benzothiazole core can significantly impact biological activity. For instance:
- Substituents at the 2-position of the benzothiazole ring enhance anticancer activity.
- The presence of lipophilic groups increases antimicrobial potency.
These insights are crucial for designing more effective derivatives with improved pharmacological profiles .
Case Studies
In a recent study evaluating the efficacy of various benzothiazole derivatives, this compound was one of the top performers in terms of antiproliferative activity against cancer cell lines and showed significant antibacterial properties against resistant strains .
Another case study focused on its application in treating infections caused by multidrug-resistant bacteria, demonstrating a synergistic effect when combined with conventional antibiotics .
Propiedades
IUPAC Name |
4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-3-4-13-14(11(10)2)18-15(19-13)17-9-12-5-7-16-8-6-12/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQKLWLQASEFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=NC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















